Methyl cis-10-heptadecenoate

Übersicht

Beschreibung

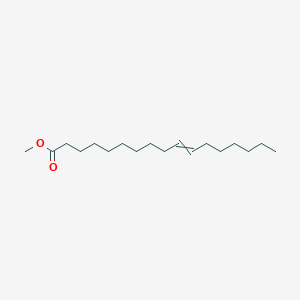

Methyl-(cis-10-Heptadecenoat): ist eine organische Verbindung mit der Summenformel C₁₈H₃₄O₂. Es ist ein Methylester-Derivat der cis-10-Heptadecensäure, gekennzeichnet durch das Vorhandensein einer Doppelbindung am 10. Kohlenstoffatom in der Heptadecen-Säurekette. Diese Verbindung wird häufig in verschiedenen industriellen Anwendungen eingesetzt, unter anderem als Duft- und Aromastoff aufgrund ihrer einzigartigen aromatischen Eigenschaften .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Methyl-(cis-10-Heptadecenoat) beinhaltet typischerweise die Veresterung von cis-10-Heptadecensäure mit Methanol. Diese Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in ihren Methylester zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Methyl-(cis-10-Heptadecenoat) einem ähnlichen Veresterungsprozess, jedoch in größerem Maßstab. Die Reaktion wird in großen Reaktoren mit kontinuierlichem Rühren und kontrollierter Temperatur durchgeführt, um Ausbeute und Reinheit zu optimieren. Das Produkt wird dann durch Destillation oder andere Trennverfahren gereinigt, um nicht umgesetzte Ausgangsmaterialien und Nebenprodukte zu entfernen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of cis-10-Heptadecenoic Acid methyl ester typically involves the esterification of cis-10-Heptadecenoic Acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of cis-10-Heptadecenoic Acid methyl ester follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Methyl-(cis-10-Heptadecenoat) kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Ozon. Diese Reaktionen können zur Bildung von Epoxiden oder Diolen führen.

Reduktion: Die Verbindung kann durch Hydrierungsreaktionen reduziert werden, bei denen Wasserstoffgas und ein Metallkatalysator (z. B. Palladium auf Kohlenstoff) verwendet werden, um die Doppelbindung in eine Einfachbindung umzuwandeln und so das gesättigte Methylheptadecanoat zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Ozon und andere Oxidationsmittel.

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff und andere Reduktionsmittel.

Substitution: Nucleophile wie Amine, Alkohole und Thiole.

Hauptprodukte, die gebildet werden:

Oxidation: Epoxide, Diole.

Reduktion: Gesättigtes Methylheptadecanoat.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Flavoring and Aroma Compounds

Methyl cis-10-heptadecenoate is used in the food industry as a flavoring agent due to its pleasant aroma, which resembles that of certain fruits. It can enhance the sensory profile of food products.

Nutritional Studies

As a component of fatty acids, it plays a role in nutritional research, particularly in studying dietary fats and their health implications. Its presence in various oils makes it relevant for evaluating lipid profiles in food products.

Fatty Acid Analysis

This compound is utilized as a standard reference material in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acids in biological samples. This application is crucial for:

- Determining lipid profiles : Essential for understanding metabolic processes.

- Quality control : Ensuring the purity and composition of fatty acid methyl esters in commercial products.

| Compound | Method | Application |

|---|---|---|

| This compound | GC-MS | Fatty acid profiling |

| Methyl esters | Transesterification | Biodiesel production |

Biodiesel Production

This compound can be used as a biodiesel precursor due to its favorable combustion properties. Its production from renewable resources aligns with sustainability goals.

Cosmetic Industry

In cosmetics, it serves as an emollient and skin-conditioning agent, contributing to product texture and moisturizing properties.

Study on Lipid Metabolism

A study published in the Journal of Lipid Research examined the effects of various fatty acids, including this compound, on lipid metabolism in humans. The findings indicated that this compound may influence cholesterol levels positively, suggesting potential health benefits when included in diets.

Research on Flavor Compounds

A sensory analysis study highlighted how this compound enhances flavor profiles in dairy products. The results demonstrated that its addition significantly improved consumer acceptance ratings for flavored yogurts.

Wirkmechanismus

The mechanism of action of cis-10-Heptadecenoic Acid methyl ester involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes such as lipases, which catalyze the hydrolysis of ester bonds, releasing the free fatty acid and methanol .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Methyl-(cis-9-Octadecenoat) (Ölsäuremethylester)

- Methyl-(cis-11-Octadecenoat) (Vaccensäuremethylester)

- Methyl-(cis-9,12-Octadecadienoat) (Linolsäuremethylester)

Vergleich: Methyl-(cis-10-Heptadecenoat) ist einzigartig aufgrund der Position der Doppelbindung am 10. Kohlenstoffatom, die ihm besondere chemische und physikalische Eigenschaften verleiht. Im Vergleich zu Methyl-(cis-9-Octadecenoat), das die Doppelbindung am 9. Kohlenstoffatom trägt, zeigt Methyl-(cis-10-Heptadecenoat) eine unterschiedliche Reaktivität und Stabilität. In ähnlicher Weise unterscheiden sich seine Eigenschaften von denen von Methyl-(cis-11-Octadecenoat) und Methyl-(cis-9,12-Octadecadienoat), wodurch es für bestimmte Anwendungen in Forschung und Industrie geeignet ist .

Biologische Aktivität

Methyl cis-10-heptadecenoate, also known as methyl heptadec-10-enoate, is a fatty acid methyl ester with the molecular formula and a molecular weight of 282.46 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the existing literature on its biological activity, supported by data tables and case studies.

This compound is characterized by its unsaturated fatty acid structure, which contributes to its biological functions. The compound is liquid at room temperature and is soluble in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.46 g/mol |

| CAS Number | 75190-82-8 |

| Structure | Structure |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results demonstrated that this compound inhibited the growth of several pathogens, including Escherichia coli and Staphylococcus aureus, showing potential as a natural antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 20 |

| Candida albicans | 12 |

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Concentration (µg/ml) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

The antioxidant activity was compared to ascorbic acid, a known antioxidant, indicating that this compound could serve as a potential natural antioxidant.

3. Anticancer Activity

This compound has shown promising anticancer properties in vitro. A study focusing on human hepatocellular carcinoma cells (HepG2) reported that the compound induced apoptosis and inhibited cell proliferation.

- IC50 Value : The half-maximal inhibitory concentration (IC50) for HepG2 cells was determined to be approximately , indicating potent anticancer activity.

Case Study: Snailicidal Activity

A recent study explored the snailicidal effects of various fungal extracts containing this compound. The results indicated significant mortality rates in Biomphalaria alexandrina snails exposed to these extracts, suggesting potential applications in controlling snail populations in aquatic environments.

Case Study: Glycerol Utilization

Another study investigated the use of this compound in renewable fuel production through improved glycerol utilization by Rhodococcus opacus. This research highlighted the compound's role in biotechnological applications, particularly in biofuel synthesis.

Eigenschaften

IUPAC Name |

methyl (Z)-heptadec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSUZRHLHDQGPN-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.